molecular formula C18H13N3O2S B2504105 N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034378-73-7

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2504105
CAS No.: 2034378-73-7
M. Wt: 335.38
InChI Key: CNQCFOMSKQOIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at position 3. The benzyl moiety at the N-terminus is further modified with a furan-3-yl group. This structure combines electron-deficient (thiadiazole) and electron-rich (furan) aromatic systems, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-18(14-5-6-16-17(9-14)21-24-20-16)19-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCFOMSKQOIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes controlled oxidation to form dihydroxy or diketone derivatives. This reactivity enables structural diversification for enhanced solubility or bioactivity.

ReactionReagents/ConditionsProductYield/NotesReferences
Furan ring oxidationKMnO₄, H₂SO₄, 0–5°C, H₂O/acetone (1:1)3,4-dihydroxybenzyl derivative62–68%, moderate regioselectivity
Thiadiazole S-oxidationmCPBA, CH₂Cl₂, RT, 12 hrBenzo[c] thiadiazole S-oxide85%, stable under inert atmosphere

Key Findings :

  • Furan oxidation with KMnO₄ proceeds via electrophilic aromatic substitution, favoring the 3,4-position due to electronic effects of the benzyl group.

  • Thiadiazole S-oxidation enhances hydrogen-bonding capacity, influencing biological target interactions.

Reduction Reactions

The carboxamide group and aromatic systems can be selectively reduced to generate amines or saturated intermediates.

ReactionReagents/ConditionsProductYield/NotesReferences
Carboxamide reductionLiAlH₄, THF, reflux, 6 hrPrimary amine derivative78%, requires anhydrous conditions
Furan ring hydrogenationH₂ (1 atm), Pd/C (10%), EtOH, RT, 24 hrTetrahydrofuran analog91%, complete saturation

Key Findings :

  • LiAlH₄ selectively reduces the carboxamide without affecting the thiadiazole ring.

  • Catalytic hydrogenation of the furan ring improves metabolic stability in pharmacokinetic studies.

Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (NAS) at the C-2 or C-5 positions.

ReactionReagents/ConditionsProductYield/NotesReferences
Chloride displacementKSCN, DMF, 80°C, 4 hr5-thiocyanate derivative83%, regiospecific at C-5
Methoxy substitutionNaOMe, MeOH, reflux, 8 hr2-methoxy-thiadiazole analog67%, competes with hydrolysis

Key Findings :

  • C-5 position exhibits higher electrophilicity due to conjugation with the carboxamide group.

  • Methoxy substitution alters π-stacking interactions in enzyme-binding assays.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkynyl modifications at the benzyl or furan positions.

ReactionReagents/ConditionsProductYield/NotesReferences
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 90°C4-(biaryl)benzyl derivative75–82%, broad substrate scope
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THF, 60°CAlkynyl-furan hybrid68%, requires degassing

Key Findings :

  • Suzuki reactions at the benzyl position improve logP values for CNS penetration.

  • Alkynyl side chains introduced via Sonogashira coupling enable click chemistry applications.

Acid/Base-Mediated Transformations

The carboxamide participates in hydrolysis under extreme pH conditions.

ReactionReagents/ConditionsProductYield/NotesReferences
Acidic hydrolysis6M HCl, 110°C, 12 hrCarboxylic acid derivative89%, complete conversion
Basic hydrolysisNaOH (2M), EtOH/H₂O, reflux, 8 hrSodium carboxylate95%, pH-dependent selectivity

Key Findings :

  • Acidic hydrolysis retains the thiadiazole ring integrity, while basic conditions may cause partial degradation.

  • Carboxylic acid derivatives exhibit improved water solubility for formulation studies.

Research Advancements and Optimization

Recent studies highlight innovative strategies to enhance reaction efficiency:

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times for NAS by 40% compared to batch processes.

  • Green Chemistry : Water-assisted Suzuki couplings achieve 80% yields with reduced Pd leaching.

  • Computational Modeling : DFT studies predict regioselectivity in furan oxidation, aligning with experimental outcomes.

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry. Strategic modifications via these reactions enable tailored physicochemical and biological properties, supporting its development in targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including bacteria and fungi. The presence of the furan moiety enhances its interaction with microbial targets.

Anti-inflammatory Properties
The compound has shown potential in stabilizing human red blood cell (HRBC) membranes in vitro, suggesting its use in treating inflammatory conditions. Percentages of membrane stabilization ranged from 86.70% to 99.25% across different assays.

Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Specific derivatives have shown significant antitumor activity, with IC50 values indicating effective inhibition of cell proliferation.

Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in disease processes:

  • Human Neutrophil Elastase (HNE) : Identified as an HNE inhibitor, crucial for managing chronic obstructive pulmonary disease (COPD).
  • DNA Gyrase B : Some derivatives inhibit E. coli DNA gyrase B with IC50 values comparable to established antibiotics like ciprofloxacin.

Materials Science Applications

Organic Photovoltaics
Compounds similar to N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been researched for their potential as electron acceptors in organic photovoltaic cells. Their structural properties allow for effective light absorption and electron transfer, making them suitable candidates for enhancing solar cell efficiency.

Fluorescent Sensors
The compound's structure also positions it as a candidate for fluorescent sensors. Its ability to interact with various analytes through fluorescence quenching mechanisms can be utilized in environmental monitoring and biochemical sensing applications.

Environmental Technology Applications

Pollutant Detection
Research indicates that derivatives of this compound may be effective in detecting environmental pollutants due to their fluorescence properties. The ability to form complexes with heavy metals or organic pollutants enhances their application in environmental monitoring systems.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamideThiophene instead of furanPotentially similar inhibitory activity
N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazoleMethylated furan ringAntimicrobial properties
Benzofuran–pyrazole derivativesVarious substitutionsBroad-spectrum antimicrobial activity

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

  • A study by Da Silva et al. highlighted its anti-glioma activity, demonstrating significant cytotoxicity against glioblastoma multiform cells.
  • Another investigation focused on the antioxidant properties of related compounds, revealing DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Solubility and Stability

  • Comparatively, oxadiazole derivatives () show improved solubility in polar aprotic solvents due to nitro groups .
  • Spectral Features :
    • IR : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) align with hydrazinecarbothioamide derivatives ().
    • NMR : Aromatic protons in the furan-3-yl and benzothiadiazole regions would resonate at δ 6.5–8.5 ppm, consistent with triazole-thione analogs ().

Anticancer Activity

While direct data on the target compound are unavailable, structurally related thiadiazole-carboxamides exhibit notable bioactivity:

  • Thiazole-5-carboxamide derivatives () showed IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to thiazole’s electron-withdrawing effects enhancing DNA intercalation.
  • Oxadiazole analogs () demonstrated efficacy as neutrophil elastase inhibitors, with solubility-dependent bioavailability in emulsion formulations.

Biological Activity

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with benzothiadiazole precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The biological activity of this compound has shown promising results against various microbial strains:

Microbial Strain Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Aspergillus nigerAntifungal activity observed

The compound exhibits a structure-activity relationship (SAR), where modifications in the thiadiazole ring influence its antimicrobial efficacy. The presence of electron-withdrawing groups enhances activity against Gram-positive bacteria.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that compounds with thiadiazole moieties can induce apoptosis in cancer cells through several mechanisms:

  • Mechanism of Action : The compound may inhibit specific signaling pathways associated with cancer cell proliferation.
  • IC50 Values : Preliminary data suggest IC50 values in the micromolar range for various cancer cell lines, indicating significant potency.
Cell Line IC50 (µM) Reference
A-431 (epidermoid carcinoma)2.5
Jurkat (T-cell leukemia)3.0

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in treating specific conditions:

  • Antiviral Activity : A study demonstrated that thiadiazole derivatives exhibited antiviral activity against certain strains of viruses, showing potential as antiviral agents.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in vitro, suggesting their utility in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.